21-Amino-17-hydroxyprogesterone hydrochloride

Übersicht

Beschreibung

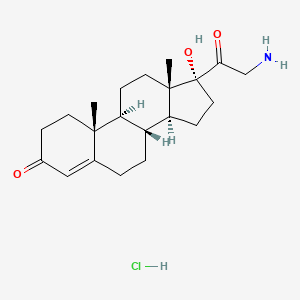

21-Amino-17-hydroxyprogesterone hydrochloride is a synthetic steroid hormone derived from progesterone. It has been extensively studied for its potential therapeutic applications due to its potent anti-inflammatory and immunomodulatory effects. The compound is known for its unique structure, which includes an amino group at the 21st position and a hydroxyl group at the 17th position, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 21-Amino-17-hydroxyprogesterone hydrochloride involves several steps. One common method starts with the precursor progesterone. The synthetic route typically includes the introduction of an amino group at the 21st position and a hydroxyl group at the 17th position through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

Key Reagents and Conditions

Common reagents employed in these reactions include:

-

Potassium Permanganate : Used for oxidation reactions to introduce hydroxyl groups.

-

Sodium Borohydride : Employed for reduction processes, particularly in modifying ketones to alcohols.

-

Enzymatic Catalysts (Cytochrome P450) : These play a crucial role in hydroxylation reactions, influencing regioselectivity and reaction rates.

Controlled temperatures and pH levels are essential to ensure desired outcomes during these reactions. For example, maintaining a pH around neutral (7.0) often yields optimal results for enzymatic reactions.

Interaction with Progesterone Receptors

The biological activity of 21-Amino-17-hydroxyprogesterone hydrochloride is primarily attributed to its interaction with progesterone receptors. Upon binding to these receptors, the compound modulates gene expression and influences various cellular processes, including inflammation and immune response. This interaction is significant for its therapeutic applications in treating conditions related to hormonal imbalances.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific modifications at the 21st and 17th positions, which confer distinct biological activities not found in similar compounds like progesterone or other steroid hormones.

| Compound Name | Structural Modifications | Biological Activity |

|---|---|---|

| Progesterone | None | Natural hormone involved in pregnancy |

| 21-Hydroxyprogesterone | Hydroxyl group at C21 | Intermediate in adrenal steroidogenesis |

| 21-Amino-17-hydroxyprogesterone | Amino at C21, Hydroxyl at C17 | Anti-inflammatory, immunomodulatory |

Research Findings on Chemical Reactions

Recent studies have explored various aspects of the chemical reactions involving this compound:

Cytochrome P450 Enzymatic Reactions

Research indicates that cytochrome P450 enzymes catalyze critical hydroxylation steps in steroid biosynthesis. For instance, P450 21A2 is known to catalyze the 21-hydroxylation of both progesterone and 17α-hydroxyprogesterone, essential for adrenal steroidogenesis .

Mechanistic Insights

Studies have shown that the mechanism of action involves complex interactions between substrates and enzyme active sites, influencing reaction kinetics significantly. High kinetic deuterium isotope effects have been observed during these enzymatic processes, indicating that C–H bond cleavage is rate-limiting .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Hormonal Disorders

The compound is primarily studied for its therapeutic potential in managing hormonal disorders, particularly congenital adrenal hyperplasia (CAH). CAH is often caused by enzyme deficiencies that disrupt steroid hormone synthesis, leading to elevated levels of 17-hydroxyprogesterone. Research indicates that 21-Amino-17-hydroxyprogesterone hydrochloride can modulate steroidogenesis, helping to normalize hormone levels in affected individuals .

Anti-inflammatory Effects

Due to its immunomodulatory properties, this compound is investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Research Applications

Biochemical Pathways

In scientific research, this compound serves as a valuable tool for studying biochemical pathways related to steroid hormones. It influences the activity of cytochrome P450 enzymes involved in steroid metabolism, particularly CYP21A2, which is crucial for converting progesterone into active corticosteroids .

Cellular Studies

In vitro studies have demonstrated that this compound can affect cell proliferation and apoptosis in various cancer cell lines. Such findings suggest potential applications beyond endocrinology, indicating its role in cancer research and therapy development.

Industrial Applications

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for synthesizing other steroid derivatives and developing new therapeutic agents. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |

| Immunomodulatory | Modulates immune responses |

| Hormonal Regulation | Affects levels of key hormones in endocrine disorders |

| Steroidogenesis Influence | Interacts with CYP450 enzymes to affect steroid metabolism |

| Cell Proliferation | Influences cancer cell dynamics in vitro |

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Congenital Adrenal Hyperplasia (CAH) : A study presented a boy diagnosed with CAH due to 21-hydroxylase deficiency. Elevated levels of 17-hydroxyprogesterone were noted, and treatment with hydrocortisone was initiated. The case illustrated how hormonal imbalances could be managed using steroid derivatives like this compound .

- Adrenal Tumors : Another case involved a female patient with elevated 17-hydroxyprogesterone levels due to an adrenal adenoma. The tumor's removal led to normalization of hormone levels, demonstrating the compound's role in diagnosing and managing adrenal-related disorders .

Wirkmechanismus

The mechanism of action of 21-Amino-17-hydroxyprogesterone hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to progesterone receptors, leading to the modulation of gene expression and cellular responses. It influences various biological processes, including inflammation and immune response, through its interaction with these receptors .

Vergleich Mit ähnlichen Verbindungen

21-Amino-17-hydroxyprogesterone hydrochloride can be compared with other similar compounds, such as:

17-Hydroxyprogesterone: A precursor in the biosynthesis of corticosteroids and androgens.

Hydroxyprogesterone caproate: Used for the prevention of preterm births.

Medroxyprogesterone acetate: A synthetic progestin used in hormone therapy. The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and therapeutic potential

Biologische Aktivität

Overview

21-Amino-17-hydroxyprogesterone hydrochloride is a synthetic steroid hormone derived from progesterone, notable for its structural modifications that include an amino group at the 21st position and a hydroxyl group at the 17th position. This compound has garnered attention due to its biological activities, particularly in immunomodulation and inflammation, making it a subject of extensive research in both pharmacology and endocrinology.

The biological activity of this compound primarily involves its interaction with progesterone receptors . This interaction leads to the modulation of gene expression and influences various cellular processes, including:

- Anti-inflammatory effects : The compound can inhibit the production of pro-inflammatory cytokines.

- Immunomodulatory effects : It alters immune responses, promoting a more regulated immune environment.

- Hormonal regulation : By affecting hormone levels, it plays a crucial role in treating hormone-related disorders.

Biological Applications

The compound has been studied for various applications:

- Therapeutic Uses : It shows potential in hormone replacement therapies and in managing conditions like congenital adrenal hyperplasia (CAH) due to its ability to modulate steroidogenesis.

- Research Applications : It serves as a precursor in synthesizing other steroid derivatives and studying cellular signaling pathways related to steroid hormones.

Case Studies

Several case studies highlight the clinical relevance of this compound:

-

Congenital Adrenal Hyperplasia (CAH) :

- A study reported a boy with genetically confirmed CAH due to 21-hydroxylase deficiency. Elevated levels of 17-hydroxyprogesterone (17-OHP) were observed, leading to treatment with hydrocortisone. The case demonstrated how hormonal imbalances could be managed using steroid derivatives like this compound .

- Adrenal Tumors :

Research Findings

Recent studies have focused on the biochemical pathways influenced by this compound:

- Steroidogenesis Pathway : Research indicates that this compound can influence the activity of cytochrome P450 enzymes involved in steroid metabolism, particularly CYP21A2, which is critical for converting progesterone into active corticosteroids .

- In Vitro Studies : In vitro assays have shown that this compound can significantly affect cell proliferation and apoptosis in certain cancer cell lines, suggesting potential therapeutic applications beyond endocrinology .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |

| Immunomodulatory | Modulates immune responses |

| Hormonal Regulation | Affects levels of key hormones in endocrine disorders |

| Steroidogenesis Influence | Interacts with CYP450 enzymes to affect steroid metabolism |

| Cell Proliferation and Apoptosis | Influences cancer cell dynamics in vitro |

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3.ClH/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22;/h11,15-17,25H,3-10,12,22H2,1-2H3;1H/t15-,16+,17+,19+,20+,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHIFFRVNVWIOK-CBJHTUOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CN)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CN)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005151 | |

| Record name | 21-Amino-17-hydroxypregn-4-ene-3,20-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84869-30-7 | |

| Record name | 21-Amino-17-hydroxyprogesterone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084869307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Amino-17-hydroxypregn-4-ene-3,20-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.